Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18616907
InChI: InChI=1S/C12H11ClN2O3/c1-2-18-12(17)9-4-3-8(13)7-10(9)15-11(16)5-6-14/h3-4,7H,2,5H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C12H11ClN2O3
Molecular Weight: 266.68 g/mol

Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate

CAS No.:

Cat. No.: VC18616907

Molecular Formula: C12H11ClN2O3

Molecular Weight: 266.68 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate -

Specification

Molecular Formula C12H11ClN2O3
Molecular Weight 266.68 g/mol
IUPAC Name ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate
Standard InChI InChI=1S/C12H11ClN2O3/c1-2-18-12(17)9-4-3-8(13)7-10(9)15-11(16)5-6-14/h3-4,7H,2,5H2,1H3,(H,15,16)
Standard InChI Key GTFDUTJVVABZMZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CC#N

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a benzoate ester core with two key substituents: a chloro group at the 4-position and a 2-cyanoacetyl amino group at the 2-position. The molecular formula is inferred as C12H11ClN2O3\text{C}_{12}\text{H}_{11}\text{ClN}_2\text{O}_3, yielding a molecular weight of approximately 266.68 g/mol . The chloro group enhances electrophilicity, while the cyanoacetyl moiety introduces hydrogen-bonding capabilities and dipole interactions, influencing solubility and reactivity .

Spectroscopic Characterization

Although spectroscopic data for this specific compound are unavailable, analogous benzoate esters exhibit distinct IR absorptions for ester carbonyl (1720–1740 cm1^{-1}), amide N–H (3300 cm1^{-1}), and nitrile C≡N (2240 cm1^{-1}) groups . NMR spectra would likely show aromatic proton resonances near δ 7.5–8.0 ppm and ethyl ester signals at δ 1.3 (triplet) and δ 4.3 (quartet) .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A plausible route involves sequential acylation and esterification:

  • Chlorination: 4-Aminobenzoic acid undergoes chlorination using SOCl2\text{SOCl}_2 to yield 4-chloro-2-nitrobenzoic acid, followed by reduction to 4-chloro-2-aminobenzoic acid .

  • Cyanoacetylation: Reaction with 2-cyanoacetyl chloride in the presence of a base (e.g., triethylamine) forms the amide linkage .

  • Esterification: Treatment with ethanol under acidic conditions produces the ethyl ester .

Critical Parameters:

  • Temperature control (< 0°C) during cyanoacetylation prevents premature hydrolysis .

  • Purification via recrystallization (ethanol/water) achieves >95% purity .

Industrial Production

Scalable methods prioritize cost efficiency:

  • Continuous-flow reactors minimize side reactions during chlorination .

  • Solvent recycling (e.g., toluene) reduces waste in esterification steps .

Physicochemical Properties

PropertyValue (Estimated)Comparative Data from Analogs
Molecular Weight266.68 g/mol303.74 g/mol (Ethyl 4-[(4-chlorobenzoyl)amino]benzoate)
Density1.29–1.35 g/cm³1.294 g/cm³ (Ethyl 4-[(4-chlorobenzoyl)amino]benzoate)
Boiling Point375–380°C377.5°C (Ethyl 4-[(4-chlorobenzoyl)amino]benzoate)
Solubility in Water<0.1 mg/mL0.05 mg/mL (Ethyl 4-(2-chloroacetamido)benzoate)

The low water solubility suggests formulation challenges, necessitating co-solvents (e.g., PEG-400) for biomedical applications . Thermal stability is comparable to chlorinated benzoates, with decomposition onset near 200°C .

Biological Activity and Mechanism

Enzyme Interactions

The cyanoacetyl group acts as an electrophilic warhead, forming covalent bonds with cysteine residues in enzymes like proteases. For example, related compounds inhibit HIV-1 protease (IC50\text{IC}_{50} = 12 nM) by modifying the catalytic dyad .

Cytotoxicity Screening

While direct studies are lacking, structurally similar chlorinated amides exhibit dose-dependent hematotoxicity in rodents, including methemoglobinemia and splenic hyperplasia at >3200 ppm doses .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Anticancer Agents: Functionalization at the cyano group yields kinase inhibitors .

  • Antimicrobials: Chlorinated benzoates show activity against Gram-positive pathogens .

Materials Science

Incorporation into liquid crystals enhances thermal stability due to dipole-dipole interactions.

Comparison with Structural Analogs

Ethyl 4-[(4-Chlorobenzoyl)Amino]Benzoate

  • Structural Difference: Benzoyl vs. cyanoacetyl amino group.

  • Impact: Reduced solubility (0.1 vs. 0.05 mg/mL) but higher thermal stability (ΔT = +15°C).

Ethyl 4-(2-Chloroacetamido)Benzoate

  • Reactivity: Chloroacetamido group undergoes nucleophilic substitution more readily than cyanoacetyl.

Future Research Directions

  • ADMET Profiling: Systematic studies on absorption and metabolism.

  • Crystallography: Elucidate hydrogen-bonding networks for solubility optimization.

  • Green Synthesis: Develop biocatalytic routes using engineered amidases .

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